molecular formula C22H31N3O4 B3971635 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid

3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid

Cat. No.: B3971635
M. Wt: 401.5 g/mol
InChI Key: ZUKZIABTOUMDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid is a complex organic compound that features a unique structure combining an indole core with a piperidine and azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine and azepane groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the indole core through cyclization of appropriate precursors.

    N-Alkylation: Introduction of the piperidine and azepane groups via N-alkylation reactions.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like iodine(III) to introduce functional groups.

    Reduction: Reduction reactions can be performed to modify the piperidine or azepane moieties.

    Substitution: The indole core can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Iodine(III) compounds.

    Reducing Agents: Hydrogenation catalysts.

    Substitution Reagents: Electrophiles like halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole core.

Scientific Research Applications

3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its unique structure.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-methylpiperidine share structural similarities.

    Indole Derivatives: Other indole-based compounds with different substituents.

Uniqueness

The uniqueness of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole lies in its combination of the indole core with both piperidine and azepane groups, which may confer distinct pharmacological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3.C2H2O4/c1-2-6-12-23(11-5-1)18-9-13-22(14-10-18)16-17-15-21-20-8-4-3-7-19(17)20;3-1(4)2(5)6/h3-4,7-8,15,18,21H,1-2,5-6,9-14,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKZIABTOUMDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid
Reactant of Route 3
Reactant of Route 3
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid
Reactant of Route 4
Reactant of Route 4
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid
Reactant of Route 5
Reactant of Route 5
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid
Reactant of Route 6
3-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-1H-indole;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.